molecular formula C20H36N10O2 B1199239 Trybizine

Trybizine

货号: B1199239
分子量: 448.6 g/mol
InChI 键: UZYBDGRUCPKVOJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Trybizine, also known as this compound, is a useful research compound. Its molecular formula is C20H36N10O2 and its molecular weight is 448.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemical Structure and Synthesis

Trybizine features a complex arrangement of triazine rings and hexanediol moieties, which are integral to its pharmacological properties. The synthesis of this compound involves a multicomponent reaction utilizing cyanamide for the amination of methyl ketones, resulting in the formation of its unique triazine framework. This synthesis method underscores the compound's potential for further modifications aimed at enhancing efficacy or reducing toxicity.

This compound exhibits significant biological activity against various species of trypanosomes. In vitro studies have demonstrated its effectiveness in inhibiting the growth of these parasites, making it a promising candidate for the treatment of diseases such as:

  • Human African Trypanosomiasis
  • Animal Trypanosomiasis

Research indicates that this compound has shown positive results in both in vitro and in vivo models, suggesting its potential as an antitrypanosomal agent .

Case Study 1: Efficacy in Animal Models

A study investigated the effects of this compound on dogs infected with Trypanosoma evansi. The treatment protocol involved administering diminazene aceturate, which is related to this compound's mechanism of action. Following treatment, clinical signs of infection were alleviated, and laboratory tests confirmed the absence of the parasite post-treatment. This study highlights the compound's potential for treating trypanosomiasis in veterinary medicine .

Case Study 2: In Vitro and In Vivo Studies

In vitro experiments involving this compound hydrochloride demonstrated significant inhibition of trypanosome cultures over a period of ten days. The results indicated that this compound effectively reduced parasitic load in treated cultures compared to controls. Further investigations into dosage optimization and long-term effects are warranted to establish comprehensive treatment protocols .

Efficacy and Safety Profile

The safety profile of this compound has been evaluated through various studies. The absence of significant toxic effects during treatment regimens suggests that it may be a safer alternative to existing therapies. Monitoring biochemical parameters during animal trials indicated no adverse effects on liver or kidney functions .

常见问题

Basic Research Questions

Q. How can researchers establish robust experimental models for studying Trybizine's pharmacological properties?

  • Methodological Answer : Begin with in vitro assays (e.g., enzyme inhibition, receptor binding) to identify preliminary activity, followed by in vivo models (e.g., rodent pharmacokinetics) to assess bioavailability and toxicity. Use dose-response curves to quantify efficacy thresholds. Ensure experimental protocols include negative controls and replicate measurements to minimize variability .
  • Example Framework :

ParameterIn Vitro ApproachIn Vivo Approach
EfficacyIC50 values via assaysED50 via behavioral models
ToxicityCytotoxicity screeningLD50 and organ histopathology
PharmacokineticsMetabolic stability assaysPlasma concentration profiling

Q. What methodological considerations are critical for ensuring reproducibility in this compound synthesis and characterization?

  • Methodological Answer : Document synthesis protocols with precise stoichiometry, reaction conditions (temperature, pH), and purification methods (e.g., HPLC). Validate compound identity via NMR, mass spectrometry, and elemental analysis. Share detailed protocols in supplementary materials to enable replication .

Q. How should researchers design studies to evaluate this compound's structure-activity relationships (SAR)?

  • Methodological Answer : Systematically modify functional groups and compare activity across derivatives. Use molecular docking to predict binding affinities and correlate with experimental data. Employ multivariate regression to identify key structural contributors to efficacy .

Advanced Research Questions

Q. What strategies resolve contradictions between this compound's in vitro efficacy and in vivo toxicity profiles?

  • Methodological Answer : Conduct iterative analyses to identify confounding factors (e.g., metabolic activation, protein binding). Use PICO (Population, Intervention, Comparison, Outcome) to refine hypotheses . Example workflow:

Compare in vitro metabolic stability with in vivo metabolite profiles.

Validate toxicity mechanisms using gene-edited models (e.g., CYP450 knockouts).

Apply Bayesian statistics to reconcile dose-response discrepancies .

Q. How can multi-omics approaches elucidate this compound's mechanism of action?

  • Methodological Answer : Integrate transcriptomics, proteomics, and metabolomics data to identify pathways modulated by this compound. Use machine learning (e.g., random forests) to prioritize biomarkers. Validate findings with siRNA knockdown or CRISPR-Cas9 experiments .
  • Data Integration Workflow :

     Transcriptomics → Pathway Enrichment → Proteomics Validation → Metabolomic Profiling  

Q. What advanced statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound studies?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation, sigmoidal curves) to fit data. Compare Akaike Information Criterion (AIC) values to select optimal models. Address heteroscedasticity with weighted least squares .

Q. Methodological Frameworks for Research Design

Q. How can the FINER criteria improve the formulation of this compound-related research questions?

  • Methodological Answer : Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate questions:

CriterionApplication Example
FeasibleEnsure access to validated this compound analogs.
NovelInvestigate understudied off-target effects.
EthicalAdhere to animal welfare guidelines in in vivo studies.
RelevantAlign with unmet therapeutic needs (e.g., drug resistance).

Q. How should researchers address conflicting data in this compound's pharmacokinetic studies?

  • Methodological Answer : Perform sensitivity analyses to identify outlier-prone parameters (e.g., clearance rates). Use consensus modeling (e.g., Monte Carlo simulations) to quantify uncertainty. Cross-validate findings with independent cohorts .

Q. Tables for Data Interpretation

Example Table: Contradictory Data Resolution Workflow

StepActionTool/TechniqueEvidence Source
1Identify conflicting parametersSystematic literature review
2Replicate key experimentsStandardized protocols
3Apply meta-analysisRandom-effects models

Example Table: Research Question Evaluation Checklist

CriteriaYes/NoEvidence Source
Aligns with FINERYes
Includes measurable endpointsYes
Addresses knowledge gapsYes

属性

分子式

C20H36N10O2

分子量

448.6 g/mol

IUPAC 名称

10-[6-[(7,9-diamino-6,8,10-triazaspiro[4.5]deca-6,8-dien-10-yl)oxy]hexoxy]-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine

InChI

InChI=1S/C20H36N10O2/c21-15-25-17(23)29(19(27-15)9-3-4-10-19)31-13-7-1-2-8-14-32-30-18(24)26-16(22)28-20(30)11-5-6-12-20/h1-14H2,(H4,21,23,25,27)(H4,22,24,26,28)

InChI 键

UZYBDGRUCPKVOJ-UHFFFAOYSA-N

规范 SMILES

C1CCC2(C1)N=C(N=C(N2OCCCCCCON3C(=NC(=NC34CCCC4)N)N)N)N

同义词

O,O'-bis(1,2-dihydro-2,2-tetramethylene-4,6-diamino-S-triazin-1-yl)-1,6-hexanediol dihydrochloride
SIPI-1029
trybizine
trybizine hydrochloride

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。